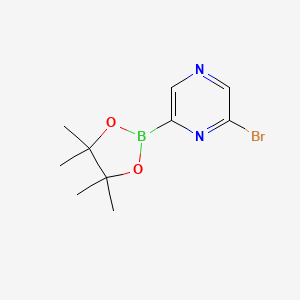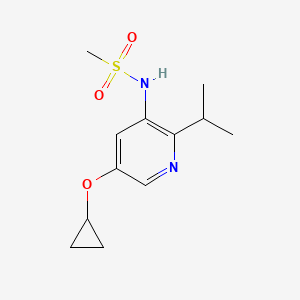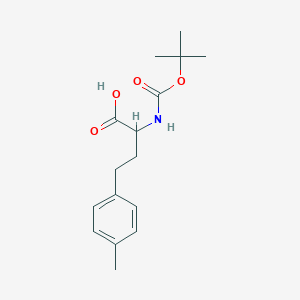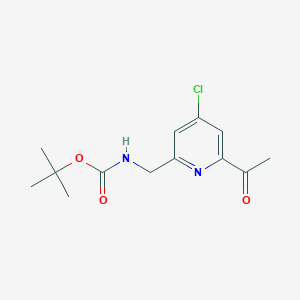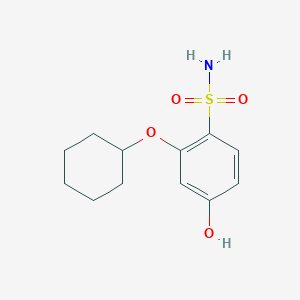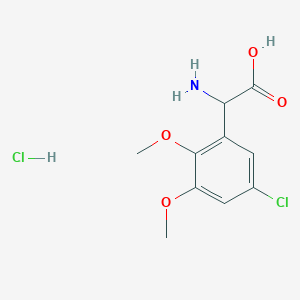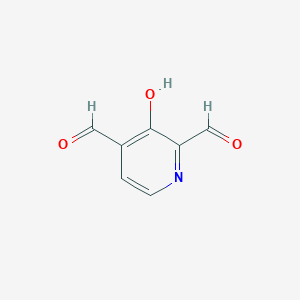
3-Hydroxypyridine-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypyridine-2,4-dicarbaldehyde: is a derivative of pyridine, characterized by the presence of hydroxyl and aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxypyridine-2,4-dicarbaldehyde typically involves the hydroxylation of pyridine derivatives. One common method includes dissolving 3-chloropyridine in a solvent, heating to 130-140°C, and adding a basic hydroxide in batches. The reaction mixture is then neutralized with concentrated hydrochloric acid, followed by methanol reflux and filtration .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for industrial applications .
化学反応の分析
Types of Reactions: 3-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and aldehyde groups, which are reactive under different conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce the aldehyde groups to primary alcohols.
Substitution: Substitution reactions can occur at the pyridine ring, facilitated by various catalysts and reagents.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: In chemistry, 3-hydroxypyridine-2,4-dicarbaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with specific properties .
Biology and Medicine: Its structural similarity to certain vitamins and coenzymes makes it a useful intermediate in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pesticides, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of 3-hydroxypyridine-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and aldehyde groups facilitate these interactions, leading to the formation of various products .
類似化合物との比較
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: 3-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the pyridine ring. This dual functionality enhances its reactivity compared to other pyridinecarboxaldehydes, making it more versatile for various applications .
特性
分子式 |
C7H5NO3 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
3-hydroxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-8-6(4-10)7(5)11/h1-4,11H |
InChIキー |
CCPFNTJWWQQIIB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



